2-Cyano-N,N,5-trimethyl-1H-benzimidazole-1-sulfonamide
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Overview
Description
2-Cyano-N,N,5-trimethyl-1H-benzimidazole-1-sulfonamide is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic compounds known for their wide range of biological and pharmacological activities. This particular compound is characterized by the presence of a cyano group, a sulfonamide group, and three methyl groups attached to the benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N,N,5-trimethyl-1H-benzimidazole-1-sulfonamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzimidazole derivative with sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Methylation: The methyl groups can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the sulfonamide and cyano groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium cyanide for nucleophilic substitution; sulfonyl chlorides for electrophilic substitution.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-Cyano-N,N,5-trimethyl-1H-benzimidazole-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyano-N,N,5-trimethyl-1H-benzimidazole-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The cyano and sulfonamide groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Methylbenzimidazole: A derivative with a single methyl group.
N,N-Dimethylbenzimidazole: A derivative with two methyl groups on the nitrogen atoms.
Uniqueness
2-Cyano-N,N,5-trimethyl-1H-benzimidazole-1-sulfonamide is unique due to the presence of the cyano and sulfonamide groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
88422-25-7 |
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Molecular Formula |
C11H12N4O2S |
Molecular Weight |
264.31 g/mol |
IUPAC Name |
2-cyano-N,N,5-trimethylbenzimidazole-1-sulfonamide |
InChI |
InChI=1S/C11H12N4O2S/c1-8-4-5-10-9(6-8)13-11(7-12)15(10)18(16,17)14(2)3/h4-6H,1-3H3 |
InChI Key |
QGGIGRUJUYGFHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)C#N)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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